6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a heterocyclic compound characterized by a unique spirocyclic structure that integrates a cyclopropane ring with an isoquinoline moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct molecular features.
The compound can be synthesized through various chemical reactions, including the Pomeranz-Fritsch reaction for isoquinoline formation and subsequent cyclopropanation techniques. Its synthesis and properties have been explored in several scientific studies, highlighting its significance in drug development and material applications.
6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] belongs to the class of spirocyclic compounds, which are known for their unique structural properties that often lead to interesting biological activities. It is classified under heterocyclic compounds due to the presence of nitrogen in its structure.
The synthesis of 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] typically involves several key steps:
The synthetic routes must be optimized for yield and purity, often requiring careful control of reaction conditions such as temperature and solvent choice. The use of transition metal catalysts is crucial for efficient cyclopropanation.
The molecular structure of 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] features a spirocyclic framework that combines a cyclopropane ring with an isoquinoline unit. The presence of the fluorine atom at the 6' position significantly influences its chemical behavior and biological activity.
The compound's molecular formula is C₁₃H₁₂FN, with a molecular weight of approximately 201.24 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure and purity during synthesis .
6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] can undergo several types of chemical reactions:
Each reaction type requires specific conditions:
The mechanism of action for 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] involves its interaction with biological targets such as enzymes and receptors. The spirocyclic structure facilitates unique binding interactions that may inhibit or modulate target activity. The fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions, potentially leading to increased biological efficacy.
6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is typically a pale yellow solid or liquid depending on its state during synthesis. Its melting point and boiling point data are essential for characterizing the compound but are not always readily available in literature.
The chemical properties include stability under various conditions, reactivity towards electrophiles and nucleophiles, and solubility in organic solvents. The presence of the fluorine atom contributes to enhanced metabolic stability compared to non-fluorinated analogs.
6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] has several applications in scientific research:
Spirocyclic compounds represent a distinctive class of three-dimensional scaffolds in medicinal chemistry characterized by rings sharing a single atom. These structures combine conformational rigidity with sufficient flexibility to interact with diverse biological targets while maintaining favorable drug-like properties related to absorption and permeability. The spiro[cyclopropane-isoquinoline] framework, exemplified by 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 1203685-57-7), incorporates strain from the cyclopropane ring and planarity from the isoquinoline system, creating a unique molecular geometry. This scaffold serves as a privileged structure in drug discovery due to its ability to explore novel chemical space inaccessible to flat aromatic systems or flexible aliphatic chains. The structural complexity inherent in spirocycles often translates to enhanced selectivity for biological targets, making them invaluable starting points for developing therapeutics against complex diseases including neurological disorders, infectious diseases, and cancer .
Table 1: Characteristic Structural Features of 6'-Fluoro-spiro[cyclopropane-isoquinoline]
Structural Element | Description | Chemical Significance |
---|---|---|
Spiro Junction | Cyclopropane C1 bonded to isoquinoline C4 | Creates perpendicular ring orientation; limits conformational freedom |
Isoquinoline Core | Partially saturated 2,3-dihydro-1H-isoquinoline | Provides hydrogen bonding capability via NH group; enables π-stacking interactions |
Cyclopropane Ring | Highly strained three-membered carbocycle | Introduces angle strain; enhances binding energy through "spring-loaded" release |
Fluorine Substituent | Fluorine atom at C6 position of isoquinoline | Modulates electronic properties; enhances membrane permeability |
The spiro[cyclopropane-isoquinoline] architecture in 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (molecular formula: C₁₁H₁₂FN, MW: 177.22 g/mol) exhibits a balanced combination of rigidity and flexibility that optimizes target binding while maintaining pharmacokinetic viability. The cyclopropane ring introduces significant angle strain (ca. 115° bond angles vs. ideal 109.5°), which can translate into enhanced binding energy when strain release occurs during target interaction. This structural feature positions the molecule as a conformationally constrained bioisostere for flexible chain motifs found in neurotransmitters and enzyme substrates. The partially saturated isoquinoline component provides a hydrogen bond donor (N-H) and acceptor (tertiary nitrogen), facilitating interactions with biological targets including enzymes, receptors, and transporters. The three-dimensional orientation of the fused rings creates a distinct spatial arrangement of pharmacophores, enabling selective interactions with complex binding pockets that linear analogs cannot achieve. These properties have positioned spirocyclic isoquinolines as key scaffolds in developing inhibitors for phosphodiesterases (PDEs), particularly PDE5, where the spatial projection of substituents aligns with hydrophobic enzyme clefts [7] [9].
The strategic incorporation of a fluorine atom at the C6 position of the isoquinoline ring profoundly influences both the physicochemical properties and biological interactions of this spirocyclic compound. Fluorine's strong electronegativity (χ = 3.98) creates a dipole moment across the aromatic system, enhancing binding affinity through electrostatic complementarity with target proteins. The atomic radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), allowing it to act as a bioisosteric replacement that improves metabolic stability without causing significant steric perturbation. Specifically, the C-F bond at the electron-rich isoquinoline position confers oxidative resistance against cytochrome P450 enzymes, particularly at ortho-adjacent sites. Computational analyses (DFT) indicate fluorine substitution increases the compound's lipophilicity (experimental LogP ≈ 1.7) while maintaining aqueous solubility, striking an optimal balance for membrane permeation and central nervous system penetration. The electron-withdrawing nature of fluorine also modulates the pKa of adjacent functional groups, including the basic piperidine nitrogen, which may influence ionic interactions with biological targets. These combined effects explain the enhanced bioactivity profiles observed in fluorinated spirocycles compared to non-fluorinated analogs in antioxidant assays (DPPH, ABTS) and enzyme inhibition studies [10].
Table 2: Impact of Fluorine Substitution on Compound Properties
Property | Effect of Fluorine | Biological Consequence |
---|---|---|
Metabolic Stability | Blocks aromatic oxidation sites | Increased plasma half-life; reduced clearance |
Lipophilicity | Increases log P by 0.2-0.5 units | Enhanced membrane permeability; improved CNS penetration |
Electrostatic Potential | Creates localized dipole moments | Strengthened target binding through dipole-dipole interactions |
Acid-Base Behavior | Lowers pKa of adjacent nitrogen | Modulates protonation state at physiological pH |
Radical Scavenging | Modifies redox potential | Enhances antioxidant capacity in radical (DPPH, ABTS) assays |
The development of spiro[cyclopropane-isoquinoline] derivatives represents a convergence of synthetic innovations and biological insights spanning several decades. Early spirocyclic architectures focused primarily on natural product analogs until the late 20th century, when advances in transition metal-catalyzed cyclopropanation enabled efficient construction of strained rings. The specific 6'-fluoro derivative (CAS 1203685-57-7) emerged as a synthetic target circa 2010, leveraging Pictet-Spengler methodology adapted for fluorinated precursors. Key synthetic breakthroughs included diastereoselective cyclopropanation of fluorinated dihydroisoquinoline intermediates using diazo compounds with copper or rhodium catalysts. The structural evolution of this scaffold has been driven by structure-activity relationship (SAR) studies in neurological and anti-infective contexts, where initial non-fluorinated analogs demonstrated promising acetylcholinesterase inhibition but suffered from rapid hepatic metabolism. The introduction of fluorine at C6 specifically addressed these limitations while serendipitously enhancing antioxidant capabilities through modulation of electron density in the aromatic system. Current synthetic approaches employ multistep sequences (3-5 steps) with typical yields of 25-40%, though recent innovations in continuous flow chemistry show promise for improved efficiency. The scaffold's versatility is evidenced by its application across diverse therapeutic areas, including its investigation as a core structure in MmpL3 inhibitors for tuberculosis therapy and as a precursor to nitric oxide-donating hybrids for cardiovascular applications [1] [3] .
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7